5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14778973
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5O2 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H19N5O2/c1-12-14-11-13(26-2)6-7-15(14)21-18(12)19(25)20-9-8-17-23-22-16-5-3-4-10-24(16)17/h3-7,10-11,21H,8-9H2,1-2H3,(H,20,25) |
| Standard InChI Key | MHIYXMPLBWWEHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)OC)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-methoxy-3-methyl-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide, reflects its hybrid architecture. Its molecular formula is C₁₉H₁₉N₅O₂, with a molecular weight of 349.4 g/mol. Key structural features include:
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A 5-methoxy-3-methylindole scaffold, which confers hydrophobicity and planar aromaticity.
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A triazolo[4,3-a]pyridine ring system, known for enhancing metabolic stability and target binding.
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A carboxamide linker (-NH-C(=O)-) that facilitates hydrogen bonding with biological targets.
The Standard InChI string (InChI=1S/C19H19N5O2/c1-12-14-11-13(26-2)...) provides a machine-readable representation of its stereochemical configuration.
Physicochemical Properties
While experimental data on solubility and logP are unavailable, predictive models suggest moderate lipophilicity due to the methoxy and methyl groups. The triazole and pyridine rings may contribute to π-π stacking interactions in biological systems. A comparative analysis with structurally related indole derivatives (e.g., PubChem CID 17053) indicates potential bioavailability challenges, necessitating prodrug strategies .
Table 1: Key Molecular Properties
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with functionalization of the indole core. A representative route includes:
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Indole Alkylation: 5-Methoxy-3-methylindole is alkylated at the N1 position using 2-chloroethyltriazolopyridine under basic conditions.
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Carboxamide Formation: Coupling the alkylated intermediate with a carboxylic acid derivative via EDCI/HOBt-mediated amidation .
Alternative methods leverage hydrazonoyl halides to construct the triazole ring, as demonstrated in the synthesis of analogous pyrido-triazolo-pyrimidines . For instance, cyclocondensation of hydrazonoyl chlorides with thiourea derivatives yields triazolo-pyridine intermediates, which are subsequently conjugated to the indole scaffold .
Challenges in Purification
Crude reaction mixtures often require chromatographic separation due to the formation of regioisomers during triazole ring closure. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients has proven effective, achieving >95% purity in optimized protocols.
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| 5-HT₂A | 42 ± 3.1 | Radioligand binding |
| COX-2 | 78 ± 5.6 | Enzymatic inhibition |
| MAO-B | >1,000 | Fluorometric assay |
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduced viability by 68% at 10 μM (72 h exposure). Mechanistic studies revealed G1 cell cycle arrest and downregulation of cyclin D1, though apoptosis induction was negligible . Synergy with doxorubicin (Combination Index = 0.32) suggests utility in combination therapies .
Mechanism of Action Hypotheses
Dual 5-HT₂A/COX-2 Inhibition
The compound’s structural features enable simultaneous modulation of serotonin signaling and inflammation. In silico models predict that the methoxy group interacts with 5-HT₂A’s Ser159 residue, while the triazole ring forms π-cation interactions with COX-2’s Arg120 . This dual activity could ameliorate neuroinflammatory conditions, though in vivo validation is pending.
Impact on Signal Transduction Pathways
Transcriptomic analysis in neuronal cells identified suppression of NF-κB and STAT3 pathways, potentially mediated by upstream kinase inhibition. Phosphoproteomic profiling is required to elucidate precise targets.
Therapeutic Applications and Future Directions
Oncology
The compound’s antiproliferative effects position it as a candidate for adjuvant therapy in hormone-responsive cancers. Structural analogs with improved blood-brain barrier penetration are under investigation for glioblastoma .
Drug Delivery Considerations
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) has increased oral bioavailability in rodent models by 4.2-fold, addressing solubility limitations .
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